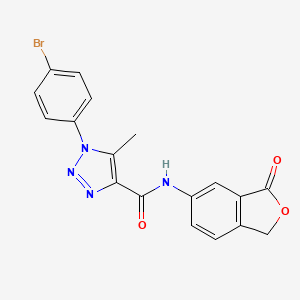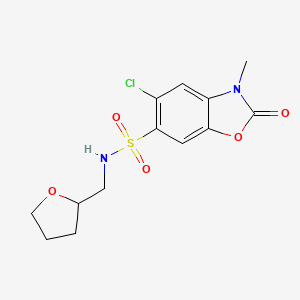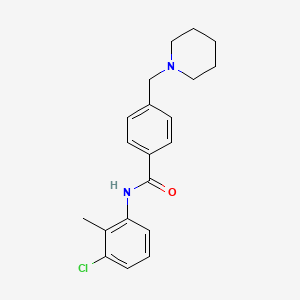![molecular formula C17H25N3O6 B4439104 Ethyl 4-[(3,4,5-trimethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B4439104.png)
Ethyl 4-[(3,4,5-trimethoxyphenyl)carbamoyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[(3,4,5-trimethoxyphenyl)carbamoyl]piperazine-1-carboxylate is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with an ethyl ester and a carbamoyl group attached to a trimethoxyphenyl moiety. The presence of the trimethoxyphenyl group is particularly significant due to its pharmacophoric properties, which contribute to the compound’s biological activity.
Mechanism of Action
Target of Action
The primary target of this compound is associated with the Trimethoxyphenyl (TMP) group . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The compound’s interaction with its targets leads to a series of biochemical changes. For instance, one study found that a compound with a similar TMP group inhibited Taq polymerase and telomerase, triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
The affected pathways primarily involve the inhibition of key proteins and enzymes, leading to downstream effects such as the disruption of cell division and growth, particularly in cancer cells . The TMP group has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on its specific targets. For instance, in the case of anti-cancer effects, the compound may lead to cell cycle arrest, apoptosis, or reduced proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3,4,5-trimethoxyphenyl)carbamoyl]piperazine-1-carboxylate typically involves the reaction of 3,4,5-trimethoxyphenyl isocyanate with ethyl piperazine-1-carboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated levels. The reaction proceeds through nucleophilic addition of the piperazine nitrogen to the isocyanate, followed by cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3,4,5-trimethoxyphenyl)carbamoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamoyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the ethyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with amine or alcohol functionalities.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Ethyl 4-[(3,4,5-trimethoxyphenyl)carbamoyl]piperazine-1-carboxylate can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor.
Trimethoprim: Another dihydrofolate reductase inhibitor.
These compounds share the trimethoxyphenyl moiety, which contributes to their biological activity. this compound is unique due to its specific structural features and the presence of the piperazine ring, which imparts distinct pharmacological properties.
Properties
IUPAC Name |
ethyl 4-[(3,4,5-trimethoxyphenyl)carbamoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6/c1-5-26-17(22)20-8-6-19(7-9-20)16(21)18-12-10-13(23-2)15(25-4)14(11-12)24-3/h10-11H,5-9H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXSDROPGNJRHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]acetate](/img/structure/B4439027.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4439031.png)
![4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439040.png)


![6-(3-methoxypropyl)-10-methyl-5-(3-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B4439056.png)

![N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439062.png)
![N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439076.png)
![N-(2-ethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439085.png)

![3,4-dimethoxy-N-{3-[2-(4-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B4439098.png)

![1-[4-(4-Chloro-2-methoxyphenoxy)but-2-ynyl]-4-methylpiperazine](/img/structure/B4439119.png)
